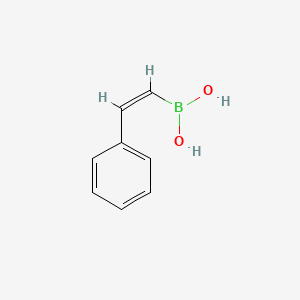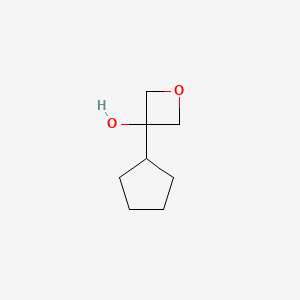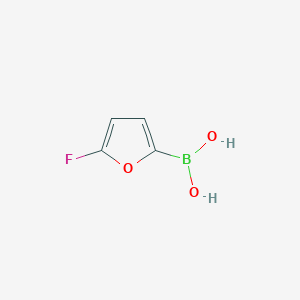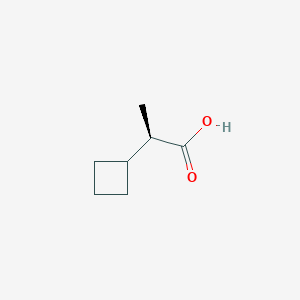
1h-Indene-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indene-5-carbaldehyde is an organic compound belonging to the indene family It is characterized by an indene ring system with an aldehyde functional group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: 1H-Indene-5-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where indene is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of indene. This process uses a suitable catalyst, such as palladium or platinum, to facilitate the oxidation of indene to the corresponding aldehyde. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.
化学反応の分析
Types of Reactions: 1H-Indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: 1H-Indene-5-carboxylic acid.
Reduction: 1H-Indene-5-methanol.
Substitution: 5-Bromo-1H-indene.
科学的研究の応用
1H-Indene-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1H-Indene-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
類似化合物との比較
- 1H-Indene-3-carbaldehyde
- 1H-Indene-2-carbaldehyde
- 1H-Indole-3-carbaldehyde
Comparison: 1H-Indene-5-carbaldehyde is unique due to the position of the aldehyde group on the indene ring. This positional difference can significantly impact the compound’s reactivity and biological activity. For example, 1H-Indene-3-carbaldehyde may exhibit different chemical behavior and biological effects compared to this compound due to the variation in the aldehyde group’s location.
特性
CAS番号 |
204584-99-6 |
|---|---|
分子式 |
C10H8O |
分子量 |
144.17 g/mol |
IUPAC名 |
1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C10H8O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h1,3-7H,2H2 |
InChIキー |
TZKOBQZNJNKZKM-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=C1C=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7aH-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11923872.png)



![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)








